![molecular formula C27H30BrPS2 B14424736 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide CAS No. 80799-65-1](/img/structure/B14424736.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the triphenylphosphonium group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology and medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical processes. The sulfur atoms in the spirocyclic core may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be compared to other spirocyclic compounds with sulfur atoms, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings These compounds share similar structural features but may differ in their chemical reactivity and applications The presence of the triphenylphosphonium group in (1,5-Dithiaspiro[5
Propriétés
Numéro CAS |
80799-65-1 |
|---|---|
Formule moléculaire |
C27H30BrPS2 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H30PS2.BrH/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;/h1-9,12-17,26H,10-11,18-22H2;1H/q+1;/p-1 |
Clé InChI |
RESCCDZZXUXTRS-UHFFFAOYSA-M |
SMILES canonique |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


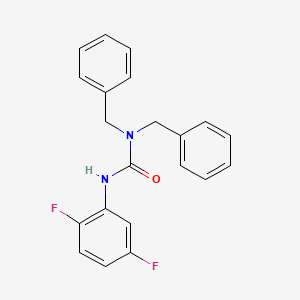
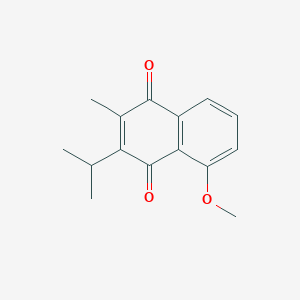

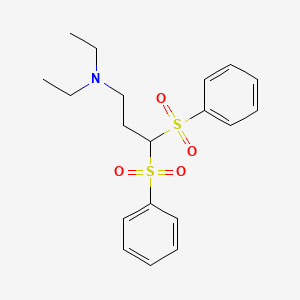


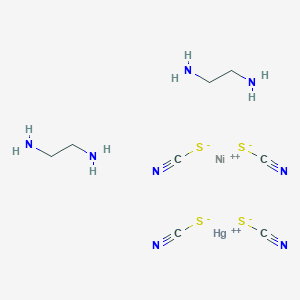
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
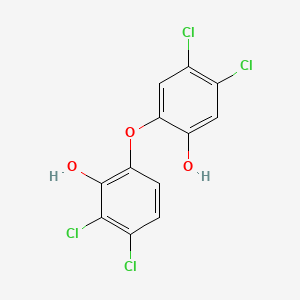

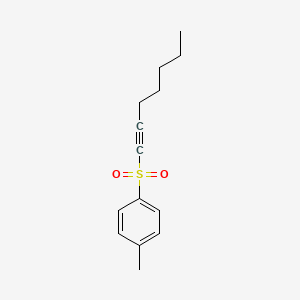
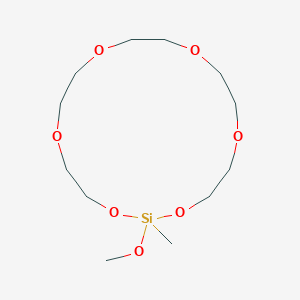

![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
